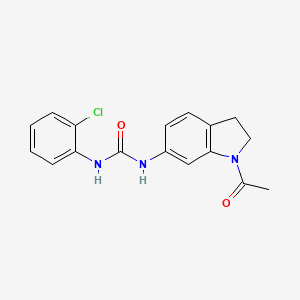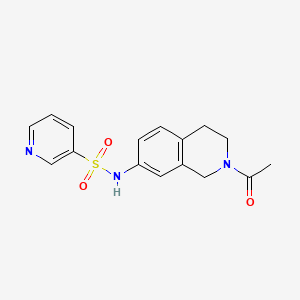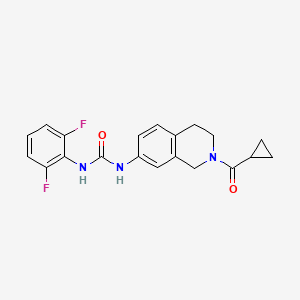
3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea, also known as 3-ACPU, is an indole-based synthetic compound with potential applications in the biomedical field. Its structure is composed of an indole core, one acetyl group, and one chlorophenyl group, and it is typically synthesized through a multistep process. 3-ACPU has been studied extensively in recent years due to its potential applications in the fields of drug design and development, as well as its ability to interact with biological systems.
科学研究应用
3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea has been studied extensively in recent years due to its potential applications in drug design and development. It has been used in the design of novel antifungal agents, as well as in the synthesis of novel drugs for the treatment of cancer and other diseases. Additionally, 3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea has been used in the synthesis of novel inhibitors of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.
作用机制
The mechanism of action of 3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea is not yet fully understood. However, it is believed that the compound may interact with certain proteins, enzymes, and receptors in the body to produce its effects. For example, 3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea has been shown to interact with the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. Additionally, 3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea has been shown to interact with certain receptors, such as the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea are not yet fully understood. However, it has been shown to have a variety of effects on the body, including the inhibition of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. Additionally, 3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea has been shown to interact with certain receptors, such as the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior.
实验室实验的优点和局限性
3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea has several advantages when used in laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of biological assays. Additionally, 3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea is relatively non-toxic, making it a safe compound to work with in the laboratory. However, 3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea is relatively expensive and can be difficult to obtain in large quantities, making it a less-than-ideal choice for large-scale experiments.
未来方向
The potential future directions for 3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea are numerous. One potential future direction is the development of novel inhibitors of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. Additionally, 3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea could be used in the design of novel antifungal agents, as well as in the synthesis of novel drugs for the treatment of cancer and other diseases. Finally, 3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea could be used in the development of novel drugs for the treatment of psychiatric disorders, such as depression and anxiety.
合成方法
3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea is typically synthesized through a multistep process that begins with the reaction of an indole derivative, such as indole-3-carboxaldehyde, with an acyl chloride, such as acetyl chloride, to form a 1-acetyl-2,3-dihydro-1H-indol-6-yl chloride. This intermediate is then reacted with a substituted amine, such as 2-chloroaniline, to form the final product, 3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea. The reaction is typically conducted in a solvent such as dichloromethane or toluene at room temperature.
属性
IUPAC Name |
1-(1-acetyl-2,3-dihydroindol-6-yl)-3-(2-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-11(22)21-9-8-12-6-7-13(10-16(12)21)19-17(23)20-15-5-3-2-4-14(15)18/h2-7,10H,8-9H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGIEHHSRYUMPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Acetylindolin-6-yl)-3-(2-chlorophenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3-(thiophen-2-yl)urea](/img/structure/B6582182.png)
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide](/img/structure/B6582194.png)
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B6582201.png)
![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B6582207.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethylbenzamide](/img/structure/B6582211.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B6582215.png)
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B6582237.png)
![2-methyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B6582244.png)
![3-[(naphthalen-1-yl)methyl]-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea](/img/structure/B6582265.png)
![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3,5-bis(trifluoromethyl)benzamide](/img/structure/B6582271.png)

![2-(methylsulfanyl)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide](/img/structure/B6582282.png)

![N-[4-(1H-pyrazol-3-yl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B6582295.png)